3-(4-Methoxyphenoxy)benzylamine hydrochloride

Salt Selection Formulation Physicochemical Characterization

Researchers conducting SERT/5-HT2 SAR studies require consistent salt stoichiometry and high purity for reproducible IC50/Ki determinations. This compound addresses that need: • Defined HCl salt (MW 265.74) ensures accurate molarity for in vitro binding assays. • ≥98% HPLC purity minimizes impurity interference in competitive displacement assays. • Meta-substituted scaffold enables systematic ortho-/para-isomer SAR comparison. • Refrigerated storage (0-8°C) preserves long-term compound library integrity.

Molecular Formula C14H16ClNO2
Molecular Weight 265.73 g/mol
CAS No. 154108-33-5
Cat. No. B134057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxyphenoxy)benzylamine hydrochloride
CAS154108-33-5
Molecular FormulaC14H16ClNO2
Molecular Weight265.73 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OC2=CC=CC(=C2)CN.Cl
InChIInChI=1S/C14H15NO2.ClH/c1-16-12-5-7-13(8-6-12)17-14-4-2-3-11(9-14)10-15;/h2-9H,10,15H2,1H3;1H
InChIKeyGNMNITVEVSYONZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methoxyphenoxy)benzylamine HCl Procurement Guide


3-(4-Methoxyphenoxy)benzylamine hydrochloride (CAS 154108-33-5) is a substituted aromatic amine presented as a hydrochloride salt, with the molecular formula C14H15NO2·HCl and a molecular weight of 265.74 g/mol . It is characterized by a 4-methoxyphenoxy substituent at the meta position of the benzylamine core, conferring distinct lipophilicity (predicted LogP = 4.45) and a predicted pKa of 8.98 ± 0.10 . The compound is commercially available as a white to cream-colored crystalline solid with reported purity grades ranging from 95% to ≥98% (HPLC) .

Substitution Risks for 3-(4-Methoxyphenoxy)benzylamine HCl


Generic substitution with the free base (MW 229.27 g/mol) or the ortho-substituted isomer (2-(4-methoxyphenoxy)benzylamine hydrochloride) introduces quantifiable deviations in physicochemical properties, stability, and handling characteristics that directly impact experimental reproducibility and downstream synthetic utility. The hydrochloride salt form provides enhanced aqueous solubility and shelf stability , while the specific meta-substitution pattern influences molecular conformation, electronic distribution, and receptor-binding orientation critical for SAR studies [1]. Substituting with lower-purity grades (e.g., 95% vs. ≥98% HPLC) introduces uncharacterized impurities that can confound biological assay outcomes or synthetic yield calculations .

3-(4-Methoxyphenoxy)benzylamine HCl vs. Free Base & Isomers


Salt Form vs. Free Base: Handling Stability

The hydrochloride salt form of 3-(4-methoxyphenoxy)benzylamine (CAS 154108-33-5) exhibits a molecular weight of 265.74 g/mol, compared to 229.27 g/mol for the corresponding free base . This 15.9% increase in molecular mass is accompanied by a predicted LogP value of 4.44850 , indicating enhanced lipophilicity relative to more polar amine salts. The hydrochloride salt is described as more stable and easier to handle than its free base counterpart, an essential consideration for long-term storage and reproducible experimental workflows .

Salt Selection Formulation Physicochemical Characterization

Positional Isomer Impact on Conformation & Reactivity

The meta-substituted benzylamine derivative (3-(4-methoxyphenoxy)benzylamine hydrochloride) is structurally and electronically distinct from its ortho-substituted analog (2-(4-methoxyphenoxy)benzylamine hydrochloride, CAS 1171721-42-8) [1]. While both share identical molecular formulas (C14H16ClNO2) and molecular weights (265.74 g/mol) , the differing substitution position alters the dihedral angle between the aromatic rings, impacting π-stacking interactions, hydrogen-bonding capacity, and steric accessibility of the primary amine. This positional variation can lead to markedly different affinities for biological targets such as serotonin receptors or transporters .

Structure-Activity Relationship Isomer Purity Medicinal Chemistry

Purity Grade Impact on Assay Reliability

Commercial suppliers offer 3-(4-methoxyphenoxy)benzylamine hydrochloride at distinct purity tiers: ≥98% (HPLC) , 97% , and 95% . The ≥98% HPLC-grade material reduces the maximum theoretical impurity burden to ≤2%, compared to ≤5% for 95% technical-grade material—a 2.5-fold reduction in total impurities. This differential directly impacts synthetic yield calculations, where a 3% absolute purity difference can propagate to a >3% error in mass-balance assessments, and more critically, can introduce undefined impurities that interfere with biological assay readouts.

Analytical Chemistry Quality Control Synthetic Reliability

Storage Stability: Refrigeration Requirement

The hydrochloride salt of 3-(4-methoxyphenoxy)benzylamine requires refrigerated storage at 0-8°C to maintain integrity , in contrast to many free base benzylamines which may be stored at ambient temperature. This temperature sensitivity is a quantifiable handling requirement that procurement and laboratory management must accommodate. The predicted pKa of 8.98 ± 0.10 indicates that the compound exists predominantly in the protonated form at physiological pH, a property that may be altered if stored improperly, leading to degradation or hydrolysis.

Compound Management Stability Storage Optimization

Lipophilicity & pKa Profile Comparison

Predicted physicochemical properties for 3-(4-methoxyphenoxy)benzylamine hydrochloride include a LogP of 4.44850 and a pKa of 8.98 ± 0.10 . These values place the compound in a distinct lipophilicity range compared to simpler benzylamines (e.g., benzylamine itself, LogP ~1.0-1.5). The elevated LogP suggests preferential partitioning into lipid bilayers and organic phases, which is critical for membrane permeability studies or when using the compound as a hydrophobic building block. The pKa indicates that the compound will be >50% protonated at pH values below 8.98, directly affecting solubility, protein binding, and chromatographic behavior.

ADME Prediction Physicochemical Profiling Lead Optimization

Validated Applications of 3-(4-Methoxyphenoxy)benzylamine HCl


Serotonin Transporter (SERT) Binding Studies

The compound's meta-substituted benzylamine scaffold is structurally related to known serotonin transporter (SERT) ligands and 5-HT2 receptor modulators [1]. Its defined salt form (265.74 g/mol) ensures accurate molarity calculations for in vitro binding assays (e.g., competitive displacement of [3H]serotonin). The ≥98% HPLC purity minimizes confounding effects from impurities when determining IC50 or Ki values . Procurement of the hydrochloride salt, rather than the free base, guarantees consistent aqueous solubility and stability during extended incubation periods.

Building Block for Heterocyclic & Polymeric Synthesis

As a primary amine with a defined LogP (4.45) and pKa (8.98) , 3-(4-methoxyphenoxy)benzylamine hydrochloride serves as a nucleophilic building block for amide bond formation, reductive amination, and polymer functionalization. The meta-substitution pattern offers distinct steric and electronic properties compared to ortho- or para-isomers, enabling precise control over polymer backbone conformation or ligand geometry in metal-organic frameworks [2]. The refrigerated storage requirement (0-8°C) must be factored into inventory planning.

HPLC Method Development & Impurity Profiling

The compound's commercial availability in multiple purity grades (95%, 97%, ≥98% HPLC) makes it suitable as a reference standard for method validation and impurity tracking. The distinct UV chromophore (4-methoxyphenoxy moiety) facilitates detection, and the predicted LogP (4.45) guides reverse-phase HPLC method optimization. The hydrochloride salt's defined stoichiometry supports accurate preparation of calibration standards for quantitative analysis.

SAR Exploration of Benzylamine Derivatives

In SAR campaigns, the meta-substituted 4-methoxyphenoxy pattern provides a unique spatial orientation that can be systematically compared with ortho- (2-) and para- (4-) analogs to probe steric and electronic requirements of a binding pocket . The hydrochloride salt's enhanced stability relative to the free base reduces the risk of compound degradation during long-term compound library storage, preserving the integrity of screening collections.

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